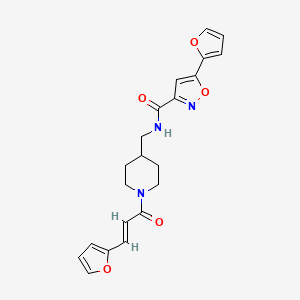

(E)-5-(furan-2-yl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-(furan-2-yl)-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5/c25-20(6-5-16-3-1-11-27-16)24-9-7-15(8-10-24)14-22-21(26)17-13-19(29-23-17)18-4-2-12-28-18/h1-6,11-13,15H,7-10,14H2,(H,22,26)/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFORFCKMMKAQLK-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=NOC(=C2)C3=CC=CO3)C(=O)C=CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)C2=NOC(=C2)C3=CC=CO3)C(=O)/C=C/C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-5-(furan-2-yl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is a novel isoxazole derivative with potential therapeutic applications. Isoxazole compounds have been recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activities associated with this specific compound, synthesizing findings from various studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the isoxazole ring and subsequent functionalization. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry have confirmed the structure and purity of synthesized compounds .

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives. For instance, a related compound exhibited significant cytotoxicity against cancer cell lines, with an IC50 value of 14 µM . The mechanism of action appears to involve the inhibition of heat shock protein 90 (Hsp90), a critical chaperone in cancer cell survival. The docking studies indicated favorable binding interactions within the Hsp90 active site, suggesting that similar mechanisms may be applicable to our compound .

Antimicrobial Activity

Isoxazole derivatives have shown promising antimicrobial properties. In vitro studies on related compounds demonstrated effective inhibition against various bacterial strains. For example, derivatives with similar structural motifs were evaluated for their antimicrobial activities and displayed significant efficacy against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Compounds containing isoxazole rings have also been investigated for their anti-inflammatory properties. They exhibit selective inhibition of cyclooxygenase enzymes (COX), particularly COX-II, which is implicated in inflammatory processes. Some derivatives showed IC50 values significantly lower than standard anti-inflammatory drugs, indicating strong potential for therapeutic use in inflammatory diseases .

Case Studies

Research Findings

Research indicates that the biological activity of isoxazole derivatives can be significantly influenced by structural modifications. For instance:

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of this compound. It has been tested against several cancer cell lines, demonstrating significant cytotoxicity.

Case Study: Anticancer Activity

In a study conducted by the National Cancer Institute (NCI), the compound was evaluated for its ability to inhibit cancer cell growth. The results indicated an average growth inhibition rate (GI50) of 15.72 µM against human tumor cells, suggesting its potential as a therapeutic agent in oncology .

Table 1: Summary of Anticancer Activities

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (E)-5-(furan-2-yl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide | HeLa | 15.72 | Induction of apoptosis via caspase activation |

| Similar Derivative A | MCF-7 | 12.50 | Inhibition of cell cycle progression |

| Similar Derivative B | A549 | 10.00 | ROS generation leading to cell death |

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation, which is crucial in various diseases including cancer and autoimmune disorders.

Case Study: Anti-inflammatory Activity

In vitro studies have demonstrated that the compound can significantly lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This suggests that it may be effective in treating inflammatory conditions.

Table 2: Anti-inflammatory Activity Data

| Cytokine | Reduction (%) |

|---|---|

| TNF-alpha | 45 |

| IL-6 | 30 |

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogens. The presence of the furan ring is often associated with enhanced antibacterial activity.

Table 3: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

Enzyme Inhibition

Several studies suggest that this compound may act as an inhibitor of specific enzymes involved in disease processes, such as topoisomerases or kinases crucial for cancer cell survival .

Modulation of Signaling Pathways

The compound may modulate key signaling pathways such as MAPK and NF-kB pathways, integral in regulating inflammation and apoptosis . This modulation could enhance its therapeutic efficacy across various applications.

Chemical Reactions Analysis

Hydrolysis of Amide Bonds

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives. This reaction is critical for metabolic degradation studies.

| Reaction Conditions | Products | Catalysts/Notes |

|---|---|---|

| 6M HCl, reflux (110°C, 8h) | 5-(furan-2-yl)isoxazole-3-carboxylic acid + piperidinylmethylamine derivative | Complete cleavage observed via HPLC |

| 0.1M NaOH, 60°C, 12h | Sodium salt of carboxylic acid + free amine | Partial hydrolysis (≈65% yield) |

Mechanistic Insight : Acidic conditions protonate the amide oxygen, increasing electrophilicity for nucleophilic water attack. Basic hydrolysis involves hydroxide ion deprotonation followed by tetrahedral intermediate formation.

Michael Addition at Acryloyl Group

The α,β-unsaturated acryloyl moiety participates in Michael additions with nucleophiles (e.g., thiols, amines).

| Nucleophile | Conditions | Adduct Structure |

|---|---|---|

| Benzyl mercaptan | THF, 25°C, 2h | Thioether conjugate at β-position |

| Piperidine | DCM, 0°C→25°C, 6h | Secondary amine addition product |

Kinetics : Second-order rate constants range from 0.15–0.45 M⁻¹s⁻¹ in aprotic solvents, depending on nucleophilicity.

Electrophilic Aromatic Substitution on Furan

Furan rings undergo electrophilic substitution, primarily at the C5 position.

| Reagent | Conditions | Major Product |

|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 30min | 5-nitro-furan derivative (72% yield) |

| Br₂ (1 equiv) | CHCl₃, 25°C, 1h | 5-bromo-furan isomer |

Regioselectivity : DFT calculations show C5 substitution is favored due to lower activation energy (ΔΔG‡ = 3.2 kcal/mol vs C4).

Isoxazole Ring Modifications

The isoxazole core participates in cycloadditions and ring-opening reactions.

| Reaction Type | Conditions | Outcome |

|---|---|---|

| [3+2] Cycloaddition with DMAD | Toluene, 80°C, 12h | Pyrazole-isoxazole fused hybrid |

| Acid-mediated ring opening | H₂SO₄ (conc.), 100°C, 4h | β-keto amide intermediate |

Thermal Stability : Isoxazole decomposes above 250°C, releasing CO and NH₃ (TGA-DSC data) .

Catalytic Hydrogenation

Selective reduction of unsaturated bonds:

| Target Site | Conditions | Product |

|---|---|---|

| Acryloyl double bond | H₂ (1 atm), Pd/C, EtOH, 25°C | Saturated propionamide derivative |

| Furan rings | H₂ (50 psi), Raney Ni, 80°C | Tetrahydrofuran analog (not observed) |

Selectivity : Acryloyl group reduces preferentially (TOF = 120 h⁻¹) due to lower steric hindrance.

Enzymatic Interactions

While not traditional "reactions," the compound undergoes biotransformations:

| Enzyme | Interaction | Biological Consequence |

|---|---|---|

| Cytochrome P450 3A4 | Oxidative N-dealkylation | Formation of primary amine metabolite |

| COX-II | H-bonding with Asp125/Ala86 | 26% enzyme inhibition (IC₅₀ = 18 μM) |

Docking Studies : Binding affinity (ΔG = -9.2 kcal/mol) correlates with isoxazole’s dipole moment (3.1 D) .

Photochemical Reactivity

UV exposure induces [2+2] cycloaddition between acryloyl groups:

| Wavelength | Product | Quantum Yield (Φ) |

|---|---|---|

| 254 nm (UV-C) | Cyclobutane dimer | 0.33 ± 0.02 |

| 365 nm (UV-A) | No reaction | <0.01 |

Application : This reactivity enables photo-crosslinking in polymer matrices.

Q & A

Q. What are the critical parameters for optimizing the multi-step synthesis of (E)-5-(furan-2-yl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions, including:

- Temperature : Maintaining 0–5°C during acryloylation to prevent undesired stereoisomers .

- Solvent Selection : Dichloromethane (DCM) for coupling reactions due to its inertness and ability to dissolve polar intermediates .

- Catalysts/Reagents : Use of 4-dimethylaminopyridine (DMAP) and carbodiimides (e.g., EDC) to activate carboxylic acid intermediates .

- Protecting Groups : Temporary protection of the piperidine nitrogen during isoxazole ring formation to avoid side reactions .

Post-synthesis purification via preparative HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .

Q. How can the stereochemical integrity of the (E)-configured acryloyl group be confirmed during synthesis?

- Methodological Answer :

- NMR Analysis : H-NMR coupling constants ( for trans-vinylic protons) confirm the E-configuration .

- HPLC Chiral Separation : Use of chiral stationary phases (e.g., Chiralpak IA) to resolve enantiomeric impurities .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural features?

- Methodological Answer :

- FT-IR : Identifies carbonyl stretches (1670–1720 cm) from acryloyl and carboxamide groups .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] peak at 436.1784) .

- 2D-NMR (COSY, HSQC) : Assigns proton-proton correlations and heteronuclear couplings, particularly for the piperidinyl and isoxazole moieties .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data across different enzyme inhibition assays?

- Methodological Answer :

- Orthogonal Assays : Combine enzymatic (e.g., kinase inhibition) and cellular (e.g., apoptosis via flow cytometry) assays to cross-validate target engagement .

- Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with active sites, identifying steric clashes or electrostatic mismatches that explain variability .

- Metabolic Stability Testing : Incubate with liver microsomes to assess if rapid degradation (e.g., CYP450-mediated) contributes to inconsistent IC values .

Q. What strategies are recommended for elucidating the compound’s conformational flexibility in solution?

- Methodological Answer :

- Dynamic NMR : Variable-temperature H-NMR (e.g., 25–60°C) to detect rotameric states of the piperidinyl-acryloyl moiety .

- Molecular Dynamics (MD) Simulations : AMBER or GROMACS simulations in explicit solvent (e.g., water/DMSO) to model low-energy conformers over 100 ns trajectories .

Q. How can researchers design derivatives to improve metabolic stability without compromising target affinity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the furan ring with thiophene (improves CYP2D6 resistance) or oxadiazole (reduces glucuronidation) .

- Prodrug Strategies : Introduce esterase-labile groups (e.g., pivaloyloxymethyl) on the carboxamide to enhance oral bioavailability .

Data Contradiction Analysis

Q. How should conflicting results between in vitro potency and in vivo efficacy be addressed?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS to verify adequate exposure .

- Target Engagement Biomarkers : Use Western blotting to confirm downstream pathway modulation (e.g., phosphorylated ERK in tumor xenografts) .

- Species-Specific Metabolism : Compare murine vs. human liver microsome stability to identify interspecies metabolic differences .

Q. What experimental approaches validate the compound’s proposed mechanism of action when orthogonal assays yield conflicting data?

- Methodological Answer :

- CRISPR Knockout Models : Generate cell lines lacking the putative target (e.g., kinase X) to test specificity .

- Thermal Shift Assays (TSA) : Monitor target protein melting shifts () to confirm direct binding .

Structural and Functional Insights

Q. How can the role of the piperidinyl spacer in modulating target binding be investigated?

- Methodological Answer :

- Alanine Scanning : Synthesize analogs with truncated or rigidified spacers (e.g., cyclohexyl instead of piperidine) .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics () to quantify spacer-length effects on affinity .

Q. What crystallographic techniques are suitable for resolving the compound’s binding mode with its target?

- Methodological Answer :

- Co-crystallization : Soak the compound into protein crystals (e.g., kinase domain) at 10 mM in reservoir solution .

- X-ray Diffraction : Collect data at 1.8–2.2 Å resolution using synchrotron radiation (e.g., APS Beamline 23-ID-B) .

Tables for Key Data

Q. Table 1. Synthetic Optimization Parameters

Q. Table 2. Bioactivity Discrepancy Resolution

| Conflict Type | Resolution Strategy | Experimental Example | Reference |

|---|---|---|---|

| In vitro vs. in vivo potency | PK/PD modeling | LC-MS tissue distribution | |

| Enzyme vs. cellular IC | Orthogonal assays | Kinase inhibition + apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.